molecular formula C9H7FN2O B1629625 4-fluoro-6-methyl-2H-indazole-3-carbaldehyde CAS No. 885522-22-5

4-fluoro-6-methyl-2H-indazole-3-carbaldehyde

Cat. No.: B1629625
CAS No.: 885522-22-5
M. Wt: 178.16 g/mol
InChI Key: AAFDMOJFKNNSQG-UHFFFAOYSA-N
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Description

4-Fluoro-6-methyl-2H-indazole-3-carbaldehyde is a fluorinated indazole derivative with a molecular formula of C9H7FN2O. Indazoles are a class of heterocyclic aromatic organic compounds that have garnered significant attention due to their diverse biological activities and applications in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Transition Metal Catalyzed Reactions: One common method involves the use of transition metals like copper (Cu) or silver (Ag) to catalyze the formation of indazoles. For example, Cu(OAc)2-catalyzed reactions can facilitate the formation of 1H-indazoles by N-N bond formation under an oxygen atmosphere.

  • Reductive Cyclization Reactions: These reactions typically involve the reduction of azides to form indazoles. This method is often employed for the synthesis of 2H-indazoles.

  • Metal-Free Reactions: Some synthetic routes do not require metal catalysts and can be performed under solvent-free conditions. For instance, iodine-mediated intramolecular aryl and sp3 C-H amination can be used to synthesize indazoles.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthetic routes that prioritize yield, purity, and cost-effectiveness. These methods may include continuous flow chemistry and automated synthesis platforms to ensure consistency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones on the indazole ring.

  • Reduction: Reduction reactions can be employed to reduce nitro groups or other oxidized functionalities on the indazole ring.

  • Substitution: Substitution reactions can be used to replace hydrogen atoms on the indazole ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride, potassium tert-butoxide).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of halogenated or alkylated indazoles.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: Indazole derivatives have shown biological activities such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: Indazoles are used in the development of pharmaceuticals, including antihypertensive, antidepressant, and antibacterial agents.

  • Industry: Indazoles are employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-fluoro-6-methyl-2H-indazole-3-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors to modulate their activity. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

4-Fluoro-6-methyl-2H-indazole-3-carbaldehyde is unique due to its specific substitution pattern on the indazole ring. Similar compounds include:

  • 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde: This compound differs in the position of the methyl group.

  • 4-Fluoro-6-methyl-1H-indazole-3-carbaldehyde: This compound differs in the position of the nitrogen atom in the ring.

These compounds may exhibit different biological activities and chemical properties due to their structural differences.

Properties

IUPAC Name

4-fluoro-6-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-5-2-6(10)9-7(3-5)11-12-8(9)4-13/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFDMOJFKNNSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646504
Record name 4-Fluoro-6-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-22-5
Record name 4-Fluoro-6-methyl-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-6-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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